1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

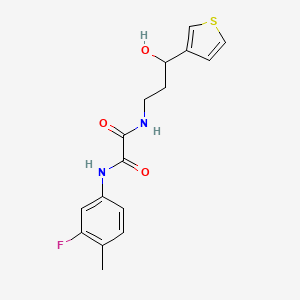

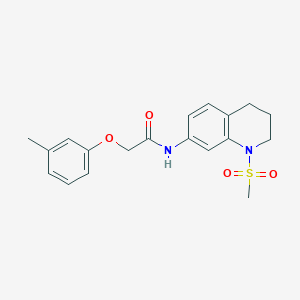

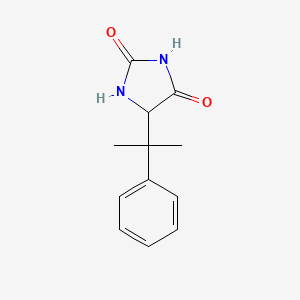

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea is a chemical compound with the molecular formula C15H13N3O4 . It is a complex organic compound that has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea consists of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea has a density of 1.4±0.1 g/cm3, a boiling point of 411.6±30.0 °C at 760 mmHg, and a flash point of 202.7±24.6 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its molar refractivity is 81.6±0.3 cm3, and it has a polar surface area of 104 Å2 .Scientific Research Applications

Anion Sensing Applications

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea derivatives are utilized in the development of optical sensors for anion detection, particularly fluoride ions. Novel acetylenes with urea groups exhibit colorimetric responses to fluoride ions, indicating their potential as selective anion sensors. This is attributed to the interaction between the urea and fluoride ions through hydrogen bonding or deprotonation processes (Su et al., 2013).

Interaction with Oxoanions

Studies have shown that 1,3-bis(4-nitrophenyl)urea interacts with various oxoanions, forming bright yellow complexes. The stability of these complexes decreases with the anion's basicity. The interaction with fluoride ions results in urea deprotonation, illustrating the compound's unique reactivity with specific anions (Boiocchi et al., 2004).

Synthesis of Ureas and Hydroxamic Acids

Urea derivatives, including 1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea, are used in methodologies for synthesizing ureas and hydroxamic acids from carboxylic acids. These methods feature good yields without racemization, highlighting their significance in synthetic chemistry (Thalluri et al., 2014).

DNA-Binding and Biological Activities

These urea derivatives are also explored for their DNA-binding capabilities, which are crucial in understanding their potential anti-cancer properties. The binding constants of these compounds with DNA have been quantified, providing insights into their biological activities (Tahir et al., 2015).

Nonlinear Optical Properties

Some derivatives display high quadratic nonlinear optical efficiency, surpassing that of urea. This suggests their potential in optical applications, such as in photonic devices (Chiffre et al., 2001).

Anticancer Agent Synthesis

Urea derivatives are synthesized and evaluated for cytotoxicity on human adenocarcinoma cells, indicating their potential as anticancer agents. Some derivatives have shown comparable cytotoxicity to known cancer drugs, signifying their importance in medicinal chemistry (Gaudreault et al., 1988).

Rheology and Gelation of Low Molecular Weight Hydrogelators

These urea compounds have been found to form hydrogels in acidic conditions, with their physical properties being tunable by varying the anion identity. This feature is useful in designing materials with specific rheological properties (Lloyd & Steed, 2011).

properties

IUPAC Name |

1-(4-acetylphenyl)-3-(4-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-10(19)11-2-4-12(5-3-11)16-15(20)17-13-6-8-14(9-7-13)18(21)22/h2-9H,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRUOACHZKGXVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-3-(4-nitrophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2502411.png)

![{[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile](/img/structure/B2502415.png)

![(Z)-ethyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2502424.png)

![(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2502428.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopentyloxy)-N-methylisonicotinamide](/img/structure/B2502429.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)